5-methyl-N-((1-methylpiperidin-4-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
The compound is a derivative of isoxazole, a heterocyclic compound consisting of a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other oxygen . It also contains a carboxamide group, which is a functional group consisting of a carbonyl (RC=O) and amine (NR2) moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of an isoxazole ring attached to a carboxamide group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Isoxazole rings can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-O bond cleavage, or participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its ability to inhibit specific enzymes involved in tumor growth . Further investigations are ongoing to optimize its efficacy and safety.
- Neurological Disorders : The compound’s structural features suggest potential use in neurological disorders. It may modulate neurotransmitter systems or act as a neuroprotective agent .
Organic Synthesis and Chemical Reactions
- Building Block for Piperidine Derivatives : Piperidine-containing compounds play a crucial role in drug development. This compound can serve as a precursor for synthesizing various piperidine-based drugs .
- Polymerization and Nylon Precursors : In the artificial fiber industry, 1-methyl-4-piperidone derivatives are polymerizable and used as nylon precursors .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target the5-HT6 receptor (5-HT6R) . The 5-HT6R is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in a variety of functions including mood, appetite, and sleep .
Mode of Action
Compounds with similar structures have been reported to act asantagonists at the 5-HT6R . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor .
Biochemical Pathways
5-ht6r antagonists are known to selectively increaseglutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .
Pharmacokinetics
Compounds with similar structures have been reported to have agood pharmacokinetic profile . This typically refers to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which can impact its bioavailability .
Result of Action
5-ht6r antagonists, which this compound may be, are known to improvecognitive function in numerous animal models .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(8-14-17-9)12(16)13-7-10-3-5-15(2)6-4-10/h8,10H,3-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZZIVZYBJYPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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